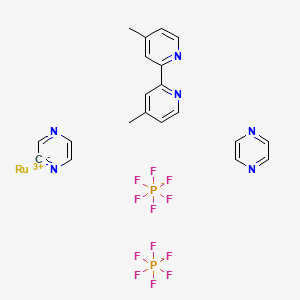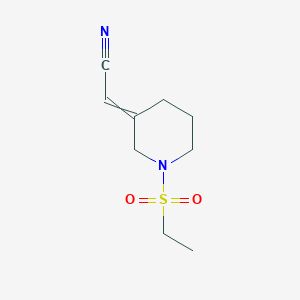
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a piperidine derivative, characterized by the presence of an ethylsulfonyl group attached to the piperidine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Baricitinib, a drug used to treat rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride. The reaction is carried out in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic. The reaction is maintained at room temperature or slightly below, and it is monitored until completion, usually within 1 to 5 hours .
Industrial Production Methods: For industrial production, the synthesis process is scaled up using commercially available and low-cost starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The organic layer is typically removed by distillation, and the aqueous layer is extracted with solvents like toluene .
化学反应分析
Types of Reactions: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is primarily related to its role as an intermediate in the synthesis of Baricitinib. Baricitinib inhibits Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .
相似化合物的比较
2-(1-Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another intermediate used in the synthesis of Baricitinib.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Used in the synthesis of Baricitinib and other pharmaceuticals.
Uniqueness: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various pharmaceuticals. Its ethylsulfonyl group provides stability and reactivity, making it suitable for multiple chemical transformations .
属性
分子式 |
C9H14N2O2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC 名称 |
2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3 |
InChI 键 |
DZVKGVSLQFEBET-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



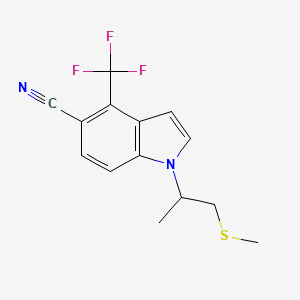

![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)
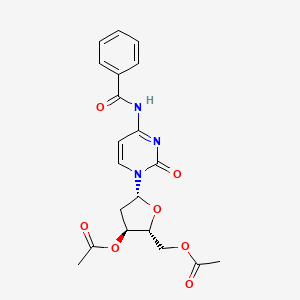
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)
![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
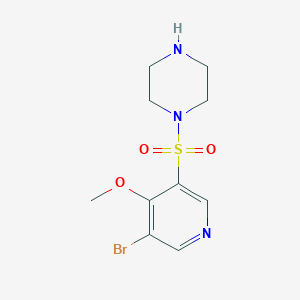
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)


![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
